molecular formula C17H22BrNO3 B2559440 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide CAS No. 1797282-52-0

5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2559440
CAS No.: 1797282-52-0
M. Wt: 368.271
InChI Key: FWMJOQXGJYGZIA-UHFFFAOYSA-N
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Description

5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide is a compound that belongs to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of the bromine atom and the adamantane moiety in the structure of this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide typically involves the following steps:

    Bromination: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The brominated furan is then reacted with an amine derivative of adamantane, specifically 2-methoxyadamantan-2-ylamine, in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted furan derivatives.

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the adamantane moiety contribute to its binding affinity and specificity. The compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or therapeutic effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

Uniqueness

5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide is unique due to the presence of the adamantane moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-bromo-N-[(2-methoxy-2-adamantyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c1-21-17(9-19-16(20)14-2-3-15(18)22-14)12-5-10-4-11(7-12)8-13(17)6-10/h2-3,10-13H,4-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMJOQXGJYGZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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